(+)-Hannokinol

Übersicht

Beschreibung

(+)-Hannokinol is a compound with significant biological and pharmacological properties. It is known for its anti-inflammatory, antioxidant, and anticancer activities. The compound is a type of diarylheptanoid, which is a class of natural products found in various plants, particularly in the ginger family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Hannokinol typically involves the use of starting materials such as phenylpropanoids and phenolic compounds. The synthetic route may include steps like aldol condensation, reduction, and hydroxylation. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using advanced techniques like continuous flow reactors. The choice of method depends on factors like cost, availability of raw materials, and desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Hannokinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds. These products can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has highlighted the efficacy of (+)-Hannokinol in combating various cancer types. Notably:

- Breast Cancer : A study demonstrated that meso-Hannokinol (a related compound) significantly inhibited the migration and invasion of breast cancer cells. It suppressed epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMP-9 and MMP-13), which are crucial for cancer metastasis. In vivo experiments indicated that it reduced bone metastasis in mouse models by promoting bone formation and inhibiting bone resorption .

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

Antioxidant Activity

The compound's antioxidant properties contribute to its protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Synthesis and Structural Insights

The synthesis of this compound has been achieved through various methodologies, emphasizing its structural complexity and the importance of chiral reagents in its production:

- Chiral Horner–Wittig Reaction : Recent studies have utilized chiral Horner–Wittig reagents to synthesize this compound efficiently. This method allows for the construction of the compound’s unique 1,3-diol moiety, which is essential for its biological activity .

Breast Cancer Metastasis Model

In a controlled study using a breast cancer bone metastasis model, meso-Hannokinol was administered via intraperitoneal injections. The results indicated a significant reduction in metastasis to leg bones and osteolytic lesions caused by breast cancer cells. The mechanism was linked to the activation of the ROS/JNK signaling pathway, underscoring the compound’s potential as a therapeutic agent .

Comparative Analysis of Biological Activities

Wirkmechanismus

The mechanism of action of (+)-Hannokinol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in inflammation, oxidative stress, and cell growth. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other diarylheptanoids, such as curcumin and gingerol. These compounds share structural similarities and biological activities.

Uniqueness

What sets (+)-Hannokinol apart is its specific stereochemistry and the presence of two hydroxyl groups on the phenyl rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

(+)-Hannokinol, a polyphenolic compound derived from the Magnolia species, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is structurally related to honokiol and magnolol, compounds known for their antioxidant and anti-inflammatory properties. The synthesis of this compound has been achieved through various methods, including the chiral Horner-Wittig reaction, which allows for high yields and stereoselectivity. This synthetic approach is crucial for producing sufficient quantities for biological studies and potential therapeutic applications .

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting oxidative stress, which is implicated in various diseases including cancer .

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the regulation of cell cycle proteins and inhibition of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

Recent clinical observations have highlighted the potential of this compound as an adjunctive therapy in cancer treatment:

- Case Study on Drug-Resistant Cancer : Two patients with drug-resistant cancers received intravenous this compound. Both exhibited improved symptoms, quality of life, and no serious adverse effects were reported. This suggests that this compound may enhance the efficacy of conventional chemotherapy agents .

- Breast Cancer Bone Metastasis Model : In vivo studies using a breast cancer bone metastasis model demonstrated that meso-Hannokinol (a derivative) significantly inhibited bone metastasis by reducing cancer cell migration and invasion while promoting bone formation . This underscores the therapeutic potential of this compound in managing metastatic disease.

Eigenschaften

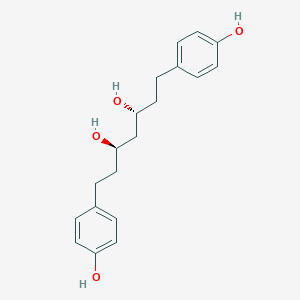

IUPAC Name |

(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVIQGVWSNEONZ-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.